benzaldehyde [4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]hydrazone
CAS No.:
VCID: VC11164620
Molecular Formula: C19H13N3O2S
Molecular Weight: 347.4 g/mol
* For research use only. Not for human or veterinary use.
![benzaldehyde [4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]hydrazone -](/images/structure/VC11164620.png)
Description |
Benzaldehyde [4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]hydrazone is a complex organic compound that combines elements of benzaldehyde, coumarin, and thiazole. This compound is of interest due to its potential applications in medicinal chemistry, particularly in the development of new drugs with diverse biological activities. SynthesisThe synthesis of benzaldehyde [4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]hydrazone typically involves the condensation of benzaldehyde with a hydrazone derivative containing the coumarin-thiazole moiety. This process often requires mild conditions and a suitable solvent to facilitate the reaction. Steps for Synthesis:
Biological ActivitiesWhile specific biological activities of benzaldehyde [4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]hydrazone are not detailed in the available literature, compounds with similar structures (e.g., coumarin and thiazole derivatives) have shown potential as anti-inflammatory, antioxidant, and antimicrobial agents. Further research is needed to explore the biological properties of this compound. |
---|---|
Product Name | benzaldehyde [4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]hydrazone |
Molecular Formula | C19H13N3O2S |
Molecular Weight | 347.4 g/mol |
IUPAC Name | 3-[2-[(2E)-2-benzylidenehydrazinyl]-1,3-thiazol-4-yl]chromen-2-one |
Standard InChI | InChI=1S/C19H13N3O2S/c23-18-15(10-14-8-4-5-9-17(14)24-18)16-12-25-19(21-16)22-20-11-13-6-2-1-3-7-13/h1-12H,(H,21,22)/b20-11+ |
Standard InChIKey | WSBXKPBLDXNCPA-RGVLZGJSSA-N |
Isomeric SMILES | C1=CC=C(C=C1)/C=N/NC2=NC(=CS2)C3=CC4=CC=CC=C4OC3=O |
SMILES | C1=CC=C(C=C1)C=NNC2=NC(=CS2)C3=CC4=CC=CC=C4OC3=O |
Canonical SMILES | C1=CC=C(C=C1)C=NNC2=NC(=CS2)C3=CC4=CC=CC=C4OC3=O |
PubChem Compound | 9586068 |
Last Modified | Apr 15 2024 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume